![molecular formula C18H20ClN5O2 B11285347 2-Butyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11285347.png)
2-Butyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
3-butyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a butyl group, a chlorophenyl group, and a methyl group attached to an imidazo[1,2-g]purine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-g]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-g]purine core.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.
Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction using 4-chlorophenyl halides.
Methylation: The methyl group is introduced via methylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-butyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohols or carboxylic acids.
Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butyl group can yield butyl alcohols or carboxylic acids, while substitution at the chlorophenyl group can yield various substituted phenyl derivatives.
Scientific Research Applications
3-butyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-butyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione: Lacks the butyl group.
3-butyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione: Lacks the chlorophenyl group.
3-butyl-8-(4-chlorophenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione: Lacks the methyl group.
Uniqueness
The uniqueness of 3-butyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the butyl, chlorophenyl, and methyl groups allows for unique interactions with molecular targets, leading to specific biological effects that are not observed with similar compounds.
Properties
Molecular Formula |
C18H20ClN5O2 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
2-butyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H20ClN5O2/c1-3-4-9-24-16(25)14-15(21(2)18(24)26)20-17-22(10-11-23(14)17)13-7-5-12(19)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
WEMOYTJZLKQSLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C |
Origin of Product |
United States |
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